molecular formula C16H16BrN3O4 B328619 N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name)

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name)

Katalognummer: B328619
Molekulargewicht: 394.22 g/mol
InChI-Schlüssel: ZLPCIVWMSSXGIV-UFWORHAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated furan ring, a hydrazone linkage, and a phenoxyacetamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Eigenschaften

Molekularformel

C16H16BrN3O4

Molekulargewicht

394.22 g/mol

IUPAC-Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(2-methylphenoxy)acetyl]amino]acetamide

InChI

InChI=1S/C16H16BrN3O4/c1-11-4-2-3-5-13(11)23-10-16(22)18-9-15(21)20-19-8-12-6-7-14(17)24-12/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21)/b19-8+

InChI-Schlüssel

ZLPCIVWMSSXGIV-UFWORHAWSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br

Isomerische SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)N/N=C/C2=CC=C(O2)Br

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Hydrazines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) involves its interaction with specific molecular targets. The hydrazone linkage can interact with various enzymes, potentially inhibiting their activity. The brominated furan ring may also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide
  • N-(2-{2-[(5-chloro-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide
  • N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) is unique due to the presence of the bromine atom on the furan ring, which can significantly influence its chemical reactivity and biological activity. This brominated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its methyl, chloro, and iodo counterparts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.